N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
Description
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a hybrid molecule combining a 4,5-dimethyl-substituted benzothiazole core with a 4-oxo-coumarin carbohydrazide moiety. This compound’s synthesis likely involves coupling a coumarin-2-carboxylic acid derivative with a 4,5-dimethylbenzothiazol-2-yl hydrazide, using activating agents such as EDCI/HOBt, analogous to methods described for related compounds .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-10-7-8-16-17(11(10)2)20-19(26-16)22-21-18(24)15-9-13(23)12-5-3-4-6-14(12)25-15/h3-9H,1-2H3,(H,20,22)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRUOQANEUZACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide typically involves the condensation of 4-oxochromene-2-carbohydrazide with 4,5-dimethyl-1,3-benzothiazol-2-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their substituents, and distinguishing features:
Key Comparative Analysis
- Benzothiazole Substituents: The target compound’s 4,5-dimethyl groups enhance steric bulk and electron-donating effects compared to 4,6-difluoro analogs (e.g., in ), which may increase lipophilicity and alter binding interactions .
- Linked Moieties: The coumarin carbohydrazide in the target compound offers fluorescence, enabling tracking in biological systems, unlike non-fluorescent analogs such as benzohydrazides or pyrimidine carboxamides . Hydrazide vs. Carboxamide: Hydrazide linkages (target compound) may enhance hydrogen-bonding capacity compared to carboxamide-based derivatives (e.g., Z14), influencing target affinity .
Biological and Physical Properties :
- Antiviral Activity : Z14’s pyrimidine-carboxamide structure is associated with Dengue virus NS protein inhibition ; the target compound’s coumarin moiety could provide complementary mechanisms (e.g., DNA/RNA intercalation).
- Synthesis : The target compound’s synthesis likely parallels methods in (EDCI/HOBt-mediated coupling), whereas oxadiazole derivatives () require cyclization steps, increasing synthetic complexity .
- Solubility : Fluorine-substituted analogs () may exhibit higher polarity, whereas the coumarin core in the target compound could reduce aqueous solubility due to aromatic stacking .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial and antitumor properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a chromene derivative. The specific arrangement of functional groups contributes to its biological activity.
Chemical Formula
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 319.36 g/mol |
| InChI Key | HACVHECYKCWWCZ-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis and disrupt membrane integrity, similar to other benzothiazole derivatives .
- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, as well as the yeast model Saccharomyces cerevisiae. The results showed that compounds similar to this compound exhibited significant antibacterial activity.
Antitumor Activity
In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 6.75 ± 0.19 |
| HCC827 (Lung) | 6.26 ± 0.33 |
| NCI-H358 (Lung) | 6.48 ± 0.11 |
These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, particularly in 2D assay formats compared to 3D assays .
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in therapeutic applications:
- Study on Antitumor Efficacy : A recent publication reported that compounds structurally related to this compound showed promising antitumor activity against lung cancer cell lines with IC50 values lower than those of standard chemotherapeutics .
- Antimicrobial Testing : In another study, derivatives were tested for their ability to inhibit bacterial growth using broth microdilution methods. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial potency against resistant strains .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| 1 | HCl, reflux, 6h | 60–70 | Recrystallization |
| 2 | EDCI/HOBt, DMF, 24h | 45–55 | Column Chromatography |
Advanced: How can computational chemistry optimize synthesis and predict reactivity?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model transition states and identify energetically favorable pathways . For instance:
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the chromene and benzothiazole moieties.
- Solvent Optimization : Use COSMO-RS simulations to select solvents that enhance reaction kinetics (e.g., DMF vs. THF) .
- Catalyst Screening : Virtual libraries of organocatalysts can be screened for improved coupling efficiency.
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR : NMR (DMSO-d6) shows characteristic peaks:
- δ 8.2–8.5 ppm (chromene C3-H), δ 2.3–2.6 ppm (dimethyl groups on benzothiazole) .
- IR : Stretching vibrations at 1670 cm (C=O of chromene) and 3200 cm (N-H of carbohydrazide) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 395.1 (calculated: 395.4) .
Advanced: How to design SAR studies for the 4,5-dimethylbenzothiazole moiety?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents like -Cl, -F, or -OCH3 on the benzothiazole ring .
- Biological Assays : Test analogs for anti-inflammatory activity (COX-2 inhibition) and cytotoxicity (MTT assay on HEK293 cells).
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Basic: What initial biological assays evaluate therapeutic potential?
Methodological Answer:
- Anti-inflammatory : COX-2 inhibition assay (IC50 determination via ELISA) .
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Antioxidant : DPPH radical scavenging assay (IC50 comparison with ascorbic acid) .
Advanced: Resolving in vitro vs. in vivo activity contradictions
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (half-life in rat plasma) and bioavailability (oral vs. IV administration) .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. Poor in vivo efficacy may stem from rapid glucuronidation of the carbohydrazide group .
- Formulation Adjustments : Nanoencapsulation (PLGA nanoparticles) to enhance solubility and tissue penetration .
Advanced: Applying molecular docking to predict target interactions
Methodological Answer:
- Target Selection : Prioritize proteins like COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17).
- Docking Workflow :
- Prepare ligand (AMBER force field) and receptor (AutoDock Vina).
- Identify binding pockets (POCASA) and simulate docking poses.
- Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
Basic: Critical parameters for high-yield synthesis
Methodological Answer:
- Temperature Control : Exothermic steps (e.g., benzothiazole cyclization) require ice baths to prevent side reactions.
- Solvent Purity : Anhydrous DMF for coupling steps minimizes hydrolysis .
- Catalyst Optimization : Triethylamine (5 eq.) as a base enhances nucleophilic substitution efficiency .
Advanced: Stability assessment under physiological conditions
Methodological Answer:
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Stress : Heat at 60°C for 72h; monitor carbonyl group stability via IR .
Advanced: High-throughput screening (HTS) for synergistic effects
Methodological Answer:
- Library Design : Combine the compound with FDA-approved drugs (e.g., doxorubicin) in 96-well plates.
- Synergy Metrics : Calculate combination index (CI) using CompuSyn software. CI <1 indicates synergy .
- Mechanistic Follow-Up : Transcriptomics (RNA-seq) to identify pathways affected by synergistic combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
